

Triacontanoic Acid: A Technical Guide to Its Natural Sources, Discovery, and Biological Activity

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Compound of Interest		
Compound Name:	Melissic acid	
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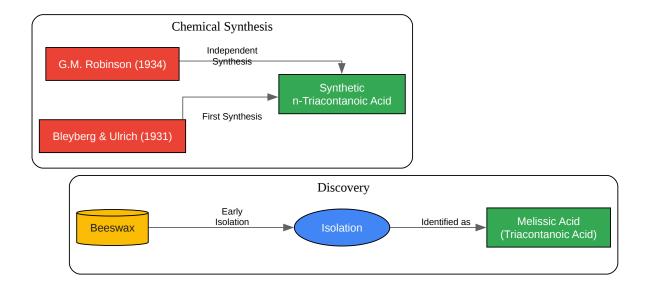
Introduction

Triacontanoic acid, also known as **melissic acid**, is a very long-chain saturated fatty acid with the chemical formula C30H60O2.[1] It is a white, waxy solid naturally present in a variety of plant and insect waxes.[1] This technical guide provides a comprehensive overview of the natural sources of triacontanoic acid, the history of its discovery and synthesis, detailed experimental protocols for its isolation and quantification, and an exploration of its known biological activities.

Discovery and Synthesis

The name "melissic acid" is derived from the Greek word "melissa," meaning bee, as it was first discovered in beeswax.[1] The chemical synthesis of n-triacontanoic acid was first achieved by Bleyberg and Ulrich in 1931, and independently by G.M. Robinson in 1934. These early syntheses were significant achievements in organic chemistry, confirming the structure of this long-chain fatty acid.





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A diagram illustrating the discovery and synthesis of triacontanoic acid.

Natural Sources and Quantitative Data

Triacontanoic acid is a constituent of many natural waxes, where it can be found as a free fatty acid or esterified to long-chain alcohols. Its concentration varies significantly depending on the source.

Table 1: Natural Sources of Triacontanoic Acid



Natural Source	Common Name	Typical Location of Acid	Quantitative Data (approximate)	References
Apis mellifera secretion	Beeswax	Free fatty acid fraction	The free fatty acid content in beeswax is 10- 15%. Within this, triacontanoic acid (melissic acid) and montanic acid collectively account for about 2%.	[2]
Saccharum officinarum	Sugarcane	Cuticular wax (press mud)	Found in a mixture of C24-C36 fatty acids (D-003). It is the second most abundant acid after octacosanoic acid. The total unesterified wax acid content is 5-10% of the crude wax.	[3]
Cocos nucifera	Coconut Oil	Oil	Presence is noted, but specific quantitative data is not readily available in the reviewed literature.	



Phoenix dactylifera L.	Date Palm	Seeds and Leaves	Identified as a methyl ester in n-hexane extracts, but its percentage in the total fatty acid profile is not specified.
Various Plants	Plant Cuticular Waxes	Epicuticular and Intracuticular Wax	Present as a very long-chain fatty acid in the cuticular waxes of numerous plants, often alongside other fatty acids, alcohols, and alkanes.

Experimental Protocols

The isolation and quantification of triacontanoic acid from natural sources typically involve solvent extraction, often followed by saponification to liberate the free acid from esters, and subsequent chromatographic analysis.

Protocol 1: Extraction and Quantification of Triacontanoic Acid from Plant Wax

This protocol provides a general methodology for the extraction of total waxes and subsequent analysis of the fatty acid components, including triacontanoic acid.

- 1. Extraction of Total Wax (Soxhlet Extraction)
- Sample Preparation: Dry the plant material (e.g., sugarcane press mud, dried leaves) at 60°C to a constant weight. Grind the dried material into a coarse powder to increase the surface area for extraction.



· Soxhlet Setup:

- Weigh approximately 20-30 g of the powdered plant material and place it into a cellulose extraction thimble.
- Place the thimble into the main chamber of the Soxhlet extractor.
- Fill a round-bottom flask with a suitable solvent, such as n-hexane or ethanol, to about two-thirds of its volume. [4][5][6][7][8]
- Assemble the Soxhlet apparatus with the flask on a heating mantle and a condenser on top.
- Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the sample. The solvent will extract the wax and, once the chamber is full, the solvent will siphon back into the round-bottom flask. Allow this process to run for 6-8 hours to ensure complete extraction.[8]
- Solvent Removal: After extraction, cool the apparatus. Remove the solvent from the extract using a rotary evaporator at 40°C to yield the crude wax extract.[4]
- 2. Saponification of Crude Wax
- Reaction Setup:
 - Weigh approximately 1 g of the crude wax extract into a round-bottom flask.
 - Add 50 mL of 1 M ethanolic sodium hydroxide (NaOH).
 - Reflux the mixture for 2 hours to hydrolyze the esters into free fatty acids and alcohols.
- Extraction of Non-Saponifiable Matter:
 - After cooling, transfer the mixture to a separatory funnel.
 - Extract the non-saponifiable components (like long-chain alcohols and alkanes) by washing three times with 50 mL of n-hexane.



- o Combine the aqueous-ethanolic layers containing the sodium salts of the fatty acids.
- Acidification and Isolation of Free Fatty Acids:
 - Acidify the aqueous-ethanolic solution to a pH of approximately 2 with 6 M hydrochloric acid (HCl). This will protonate the fatty acid salts, making them insoluble.
 - Extract the free fatty acids three times with 50 mL of n-hexane or chloroform.
 - Combine the organic layers, wash with distilled water until neutral, and dry over anhydrous sodium sulfate.
 - Evaporate the solvent to obtain the free fatty acid fraction.
- 3. Derivatization to Fatty Acid Methyl Esters (FAMEs)

For accurate analysis by Gas Chromatography (GC), the polar carboxylic acid group must be derivatized to a more volatile ester.

- Methylation:
 - Dissolve 10-20 mg of the extracted fatty acid fraction in 2 mL of a 12% (w/w) solution of boron trichloride (BCl3) in methanol in a reaction vial.
 - Heat the vial at 60°C for 10 minutes.
 - After cooling, add 1 mL of water and 1 mL of hexane to the vial.
 - Shake vigorously to partition the FAMEs into the hexane layer.
 - Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
- 4. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
- Instrumentation: A gas chromatograph coupled with a mass spectrometer.
- Column: A non-polar capillary column, such as a DB-5 or equivalent (e.g., 30m x 0.25mm i.d., 0.25µm film thickness).[10]

Foundational & Exploratory





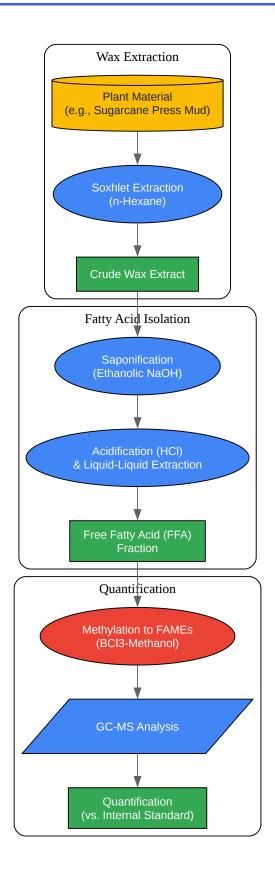
• Carrier Gas: Helium at a constant flow rate.

Oven Temperature Program:

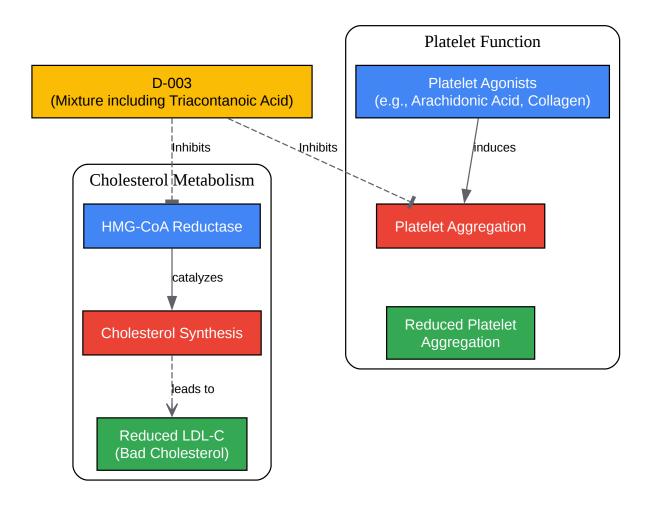
Initial temperature: 120°C

- Ramp to 280°C at 5°C/min
- Hold at 280°C for 10 minutes.
- (Note: The temperature program should be optimized based on the specific instrument and column used.)
- Injection: 1 μL of the FAMEs solution is injected in splitless mode.
- MS Parameters:
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 50-600.
- Identification and Quantification:
 - Identify the methyl triacontanoate peak by comparing its retention time and mass spectrum with that of an authentic standard.
 - Quantify the amount of triacontanoic acid by using an internal standard (e.g., heptadecanoic acid) added at the beginning of the sample preparation and creating a calibration curve with known concentrations of a triacontanoic acid standard.









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